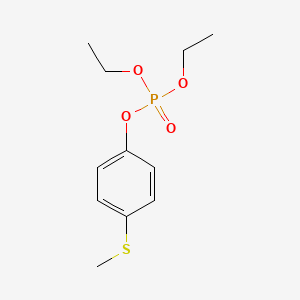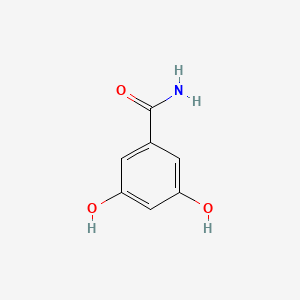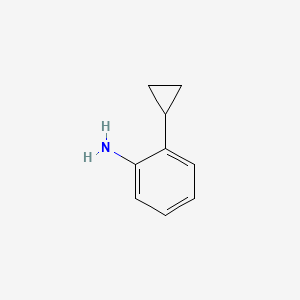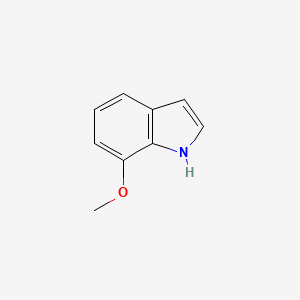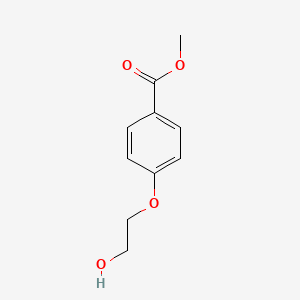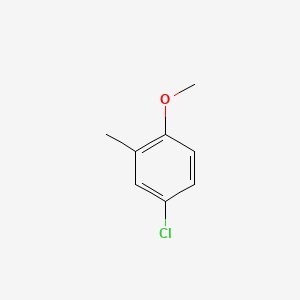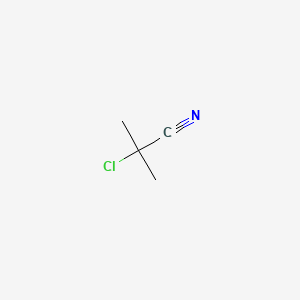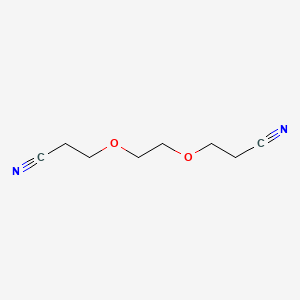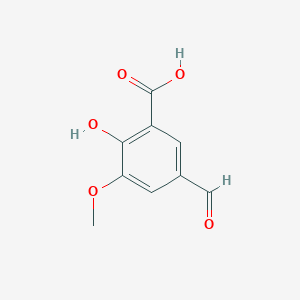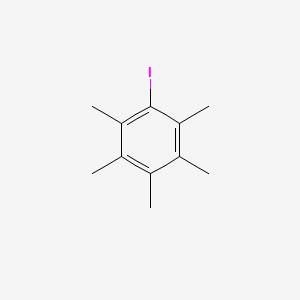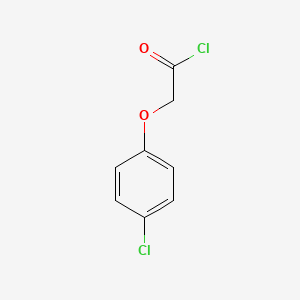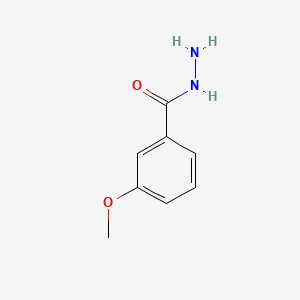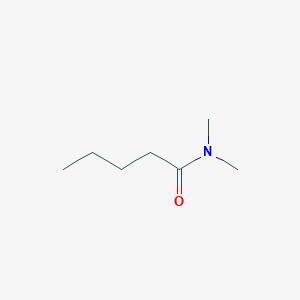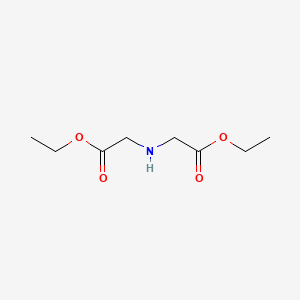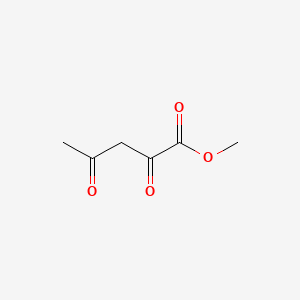
Methyl 2,4-dioxopentanoate
Descripción general
Descripción
Methyl 2,4-dioxopentanoate, also known as methyl acetopyruvate, is an organic compound with the molecular formula C₆H₈O₄. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by its two keto groups and an ester functional group, making it a valuable building block in organic chemistry.
Mecanismo De Acción
Target of Action
Methyl 2,4-dioxopentanoate, also known as Methyl β-acetylpyruvate , is a chemical compound that primarily interacts with conjugated dienes . These dienes are known as quenchers of most α,β-unsaturated ketones .
Mode of Action
The compound exhibits high regioselectivity in its reactions . It undergoes a photoaddition reaction with conjugated dienes, resulting in a variety of products . This reaction is characterized by the formation of three isomeric dihydropyrans, two oxetanes, and five isomeric hydroxy keto esters .
Biochemical Pathways
This compound is involved in the Weimberg pathway, a non-phosphorylative pathway that converts pentose sugars into α-ketoglutarate . In the penultimate reaction step of this pathway, 2-dehydro-3-deoxy-aldopentonate is converted to 2,5-dioxopentanoate (often called α-ketoglutaric semialdehyde) by 2-dehydro-3-deoxy-aldopentonate dehydratase .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, measured as Log Po/w (iLOGP), is 1.16 , suggesting that it may have good permeability across biological membranes.
Result of Action
The photoaddition reaction of this compound with conjugated dienes results in the formation of a variety of products . These include three isomeric dihydropyrans, two oxetanes, and five isomeric hydroxy keto esters
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photoaddition reaction it undergoes with conjugated dienes is likely to be affected by light conditions . .
Análisis Bioquímico
Biochemical Properties
Methyl 2,4-dioxopentanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 2-dehydro-3-deoxy-aldopentonate dehydratase, which converts 2-dehydro-3-deoxy-aldopentonate to 2,5-dioxopentanoate . These interactions are crucial for the compound’s involvement in various metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the photoaddition reaction with 2,5-dimethyl-2,4-hexadiene, leading to the formation of different isomeric compounds . These interactions can impact cellular functions and contribute to the regulation of metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound participates in photocycloaddition reactions, which result in the formation of various adducts and isomeric compounds . These reactions highlight the compound’s ability to interact with different molecular targets and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound undergoes photoaddition reactions, leading to the formation of different products depending on the reaction conditions . These temporal changes can affect the stability and degradation of the compound, as well as its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage-dependent effects can be applied. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties and interactions .
Metabolic Pathways
This compound is involved in metabolic pathways such as the oxidative non-phosphorylative pathways of pentose catabolism. It is converted to 2,5-dioxopentanoate by the enzyme 2-dehydro-3-deoxy-aldopentonate dehydratase . This conversion is a key step in the metabolism of pentose sugars and highlights the compound’s role in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for studying the compound’s biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its role in biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,4-dioxopentanoate can be synthesized through the acylation of methyl ketones with dialkyl oxalate. The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure high yield and purity . Another common method involves the reaction of methyl acetoacetate with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones
Aplicaciones Científicas De Investigación
Methyl 2,4-dioxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dioxo-4-phenylbutanoate
- Methyl 2,4-dioxovalerate
- Methyl 3-acetylpyruvate
Uniqueness
Methyl 2,4-dioxopentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
methyl 2,4-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOEQINEXASKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174583 | |
| Record name | Methyl acetopyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-61-1 | |
| Record name | Pentanoic acid, 2,4-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020577611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl acetopyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl acetopyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl 2,4-dioxopentanoate?
A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Key spectroscopic characteristics include:* 1H NMR: Signals indicative of both keto and enol tautomers, with characteristic peaks for the methyl, methylene, and methine protons. []* 13C NMR: Distinct signals for the carbonyl carbons, as well as the carbons of the methyl, methylene, and methine groups. [, , ]* IR: Strong absorptions corresponding to the carbonyl stretching vibrations of the keto and ester functionalities. [, ]
Q3: What solvents are commonly used with this compound?
A3: Common solvents include diethyl ether, tetrahydrofuran, dichloromethane, and toluene. The choice of solvent can significantly influence reaction outcomes, particularly in photochemical reactions. [, , , , , , ]
Q4: How is this compound utilized in organic synthesis?
A4: this compound serves as a versatile building block in organic synthesis, mainly due to:
- Photochemical [2+2] Cycloadditions: It readily undergoes photocycloadditions with various olefins, including isoprene, terpinolene, and methylenecycloalkanes, under UV irradiation, leading to the formation of cyclobutane rings. These cycloadducts are valuable intermediates for the synthesis of natural products. [, , , , , , , , , , , , , , , , , , , , ]
- Retro-Benzilic Acid Rearrangement: Proto-photocycloadducts, particularly those derived from reactions with methylenecycloalkanes, can undergo retro-benzilic acid rearrangement. This rearrangement offers a powerful strategy for constructing functionalized cyclopentenone derivatives. [, , , , , ]
Q5: What factors influence the regioselectivity of the [2+2] photocycloaddition reaction?
A5: The regioselectivity depends on the electronic and steric properties of the reacting olefin and the reaction conditions. In many cases, a single regioisomer is predominantly formed. [, , , , , , ]
Q6: Have computational methods been employed to study reactions involving this compound?
A6: While computational studies specifically focusing on this compound are limited in the provided research, computational tools like density functional theory (DFT) can be applied to investigate the reaction mechanisms, transition states, and regioselectivity of its photochemical reactions.
Q7: How does modifying the ester group of this compound affect its reactivity?
A7: While the research primarily focuses on the methyl ester, varying the ester group could impact the reactivity by influencing the electron density of the β-diketone moiety. Further research would be needed to ascertain these effects.
Q8: Are there any known strategies to enhance the stability of this compound during storage?
A8: Storing this compound under anhydrous conditions, at low temperatures, and in the absence of light can minimize self-condensation reactions and improve its shelf life. []
Q9: What safety precautions should be taken when handling this compound?
A9: Standard laboratory safety practices, including wearing appropriate personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes, should be followed. Consult the Safety Data Sheet for specific handling and storage recommendations.
Q10: What are essential resources for researchers working with this compound?
A10: Access to:* Photochemical reactors for conducting UV irradiation experiments* Standard organic synthesis equipment and techniques* Analytical instrumentation (NMR, IR, MS) for characterizing compounds* Chemical databases and literature resources for accessing relevant publications
Q11: What are some significant milestones in the research on this compound?
A11: Key milestones include:
Q12: What other research areas intersect with studies on this compound?
A12: Research on this compound has implications for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
